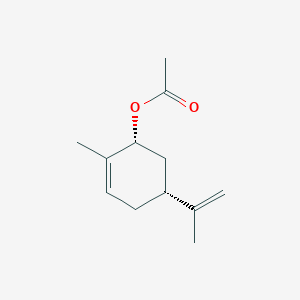
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL-
Description
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.2701 g/mol . This compound is also known by other names such as cis-Carvyl acetate and (Z)-Carvyl acetate . It is a derivative of carveol and is commonly used in the fragrance and flavor industry due to its pleasant aroma.
Properties
CAS No. |
1205-42-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[(1S,5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C12H18O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h5,11-12H,1,6-7H2,2-4H3/t11-,12-/m0/s1 |
InChI Key |
YTHRBOFHFYZBRJ-RYUDHWBXSA-N |
SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Isomeric SMILES |
CC1=CC[C@@H](C[C@@H]1OC(=O)C)C(=C)C |
Canonical SMILES |
CC1=CCC(CC1OC(=O)C)C(=C)C |
Other CAS No. |
7111-29-7 1205-42-1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- typically involves the acetylation of cis-carveol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction conditions usually involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- can be compared with similar compounds such as:
trans-Carveyl acetate: This is a stereoisomer of the compound with similar chemical properties but different spatial arrangement.
cis-Carveol: The parent alcohol from which the acetate derivative is synthesized.
Carvone: Another related compound with a similar structure but different functional groups.
The uniqueness of 2-CYCLOHEXEN-1-OL,2-METHYL-5-(1-METHYLETHENYL)-, 1-ACETATE, (1R,5R)-REL- lies in its specific stereochemistry and the presence of the acetate group, which imparts distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


